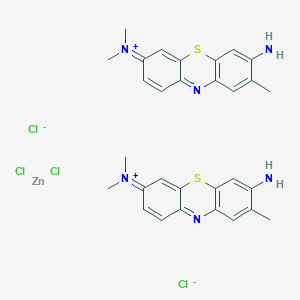

(7-氨基-8-甲基吩噻嗪-3-亚甲基)-二甲基氮鎓;二氯锌;二氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride” is also known as Toluidine Blue . It is a nuclear stain that may be used as an alternative to methylene blue . The molecular formula is C15H16ClN3S and the molecular weight is 305.82 g/mol .

Molecular Structure Analysis

The molecular structure of Toluidine Blue involves a phenothiazine group, which is a tricyclic compound that includes nitrogen and sulfur atoms . The compound also contains a dimethylazanium group .Chemical Reactions Analysis

Toluidine Blue has been studied in reactions with perchlorate ion in acidic medium . The reaction is first order in both the oxidant and the reductant . Toluidine Blue also forms a strong 2:1 dye–polyelectrolyte complex with polyacrylic acid polymer (PAA), exhibiting large hypsochromic shifts in their UV-vis profiles .Physical And Chemical Properties Analysis

Toluidine Blue is a solid with a green color . It is soluble in water . The compound has a molecular weight of 305.82 g/mol .科学研究应用

Polyelectrolyte–Dye Interactions

The compound forms a strong 2:1 dye–polyelectrolyte complex with polyacrylic acid polymer (PAA), exhibiting significant shifts in their UV-visible spectra, which is useful in studying dye interactions .

Kinetics and Mechanism of Reaction

Studies have been conducted on the kinetics and mechanism of reaction of the compound with Perchlorate ion, which is important for understanding its reactivity and potential applications in chemical processes .

Effect of Ionic Strength on Reaction

Research has investigated the effect of ionic strength on the reaction rate of the compound, which is valuable for optimizing conditions in various chemical reactions .

未来方向

作用机制

Target of Action

It’s known that the compound is involved in redox reactions .

Mode of Action

The compound, referred to as TB, interacts with its targets through redox reactions . The reaction is first order in both the oxidant and the reductant . The redox reaction displayed a 1:1 stoichiometry .

Biochemical Pathways

It’s known that the compound is involved in redox reactions, which are fundamental to numerous biochemical pathways .

Pharmacokinetics

The second-order rate constant of the reaction increases with an increase in acid concentration .

Result of Action

It’s known that the compound is involved in redox reactions, which can have various effects at the molecular and cellular level .

Action Environment

The action of the compound is influenced by environmental factors such as acid concentration, ionic strength, and dielectric constant . The second-order rate constant of the reaction increases with an increase in acid concentration, but decreases with an increase in ionic strength and dielectric constant . Added anions inhibited the reaction rate .

属性

IUPAC Name |

(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H15N3S.4ClH.Zn/c2*1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;;;;;/h2*4-8,16H,1-3H3;4*1H;/q;;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQXTSXITPUGRG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-].[Cl-].Cl[Zn]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl4N6S2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466405 |

Source

|

| Record name | SBB058282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dichlorozinc;dichloride | |

CAS RN |

6586-04-5 |

Source

|

| Record name | SBB058282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)

![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)